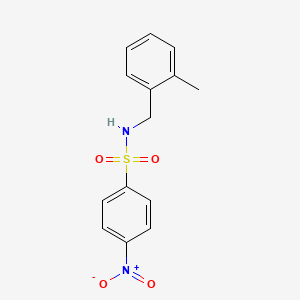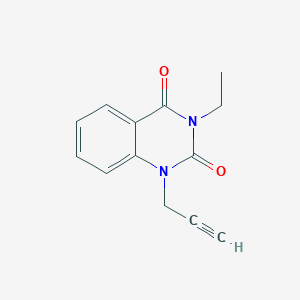
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide
Overview
Description
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide (CHQ) is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been shown to have various biochemical and physiological effects. The purpose of
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair. N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide in lab experiments is that it is relatively easy to synthesize. In addition, N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide.
Future Directions
There are several future directions for research on N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action. This could involve studying its interactions with specific enzymes and proteins. Another area of research is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide in animal models.
Scientific Research Applications
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-10-13(12-8-4-5-9-14(12)18-15)16(20)17-11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJMSKEOSPNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4720685.png)

![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)


![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)